(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
The primary targets of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and-B , Acetylcholine Esterase (AChE) , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
This compound interacts with its targets, inhibiting their activity. This inhibition prevents the degradation of neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The inhibition of MAO-A and-B, AChE, and BChE affects the biochemical pathways involving the neurotransmitters that these enzymes degrade. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects .
Result of Action
The result of the action of this compound is an increase in the levels of certain neurotransmitters due to the inhibition of their degradation. This can have various molecular and cellular effects, depending on the specific neurotransmitters involved .
Preparation Methods
The synthesis of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond between the carboxylic acid and the phenol group.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other medical conditions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
(S)-N-Benzyl-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: This compound has been studied for its inhibitory activity against monoamine oxidase and cholinesterase.
®-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides: These compounds have shown potential as multi-target-directed ligands for the treatment of neurodegenerative diseases.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Biological Activity
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound within the isoquinoline derivatives class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Property | Value |
---|---|
CAS Number | 1229227-22-8 |
Molecular Formula | C22H18N2O4 |
Molecular Weight | 374.39 g/mol |
IUPAC Name | (4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
The primary biological activity of this compound is attributed to its role as an inhibitor of several key enzymes:
- Monoamine Oxidase (MAO-A and MAO-B) : These enzymes are crucial for the degradation of neurotransmitters such as serotonin and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Biological Activity Data
Research has shown that this compound exhibits significant inhibitory effects on MAO and cholinesterases. The following table summarizes key findings from various studies:
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective potential of isoquinoline derivatives highlighted that compounds similar to this compound demonstrated protective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases .
- Antidepressant Activity : The inhibition of MAO-A and MAO-B by this compound may contribute to antidepressant effects. In vivo studies indicated that administration led to increased serotonin levels in animal models, correlating with reduced depressive behaviors .
- Cytotoxicity Studies : Compounds derived from similar structures were evaluated for cytotoxicity against various cancer cell lines. Notably, while many derivatives showed promising activity against specific cancer types, this compound itself did not exhibit significant cytotoxicity against normal human fibroblasts at tested concentrations .
Properties
CAS No. |
1229227-22-8 |
---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.396 |
IUPAC Name |
(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |
InChI Key |
SVPVSTJJHUIQOB-NRFANRHFSA-N |
SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Synonyms |
(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester; p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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